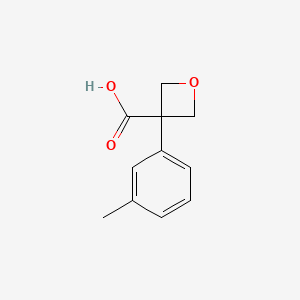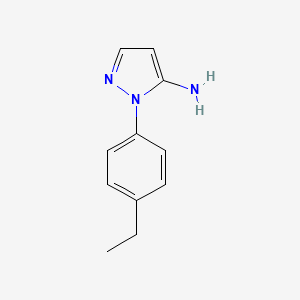
1-(4-乙基苯基)-1H-吡唑-5-胺
描述
1-(4-ethylphenyl)-1H-pyrazol-5-amine, also known as 4-ethylphenylpyrazole-5-amine, is an organic compound with the molecular formula C10H13N3. It is a white crystalline solid that is soluble in water and polar organic solvents. It is a member of the pyrazole family of compounds, which are nitrogen-containing heterocycles with a five-membered ring structure.
科学研究应用
合成方法及应用
杂环酮烯缩氨基醇库的合成:
- 开发了一种高效的一锅合成基于 1H-吡唑-5(4H)-酮的杂环酮烯缩氨基醇 (HKA) 的方法,适用于药物发现和规模化生产。该方法涉及在无溶剂和无催化剂的条件下回流 HKA、1-苯基-1H-吡唑-5(4H)-酮和三乙氧基甲烷的混合物 (余等人,2013 年)。
1H-呋喃并[2,3-c]吡唑-4-胺衍生物的“水介质”合成:
- 在水中使用多米诺反应,实现了一种无催化剂、环境友好的 1H-呋喃并[2,3-c]吡唑-4-胺合成方法。该方法以水为溶剂、无需额外的催化剂以及高收率的纯产物而著称 (诺鲁齐安等人,2019 年)。
微波辅助酰胺化:
- 对 5-羟基-1-苯基-1H-吡唑-4-羧酸乙酯与伯脂族胺进行微波辅助处理,可有效生成相应的羧酰胺 (米洛舍维奇等人,2015 年)。
吡唑并[3,4-b]吡啶的缩合合成:
- 通过吡唑-5-胺衍生物与活化羰基的缩合,合成了新型的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物,可用于制备新的 N 融合杂环产物 (加埃迪等人,2015 年)。
吡唑衍生物还原环化的 XRD 和 DFT 研究:
- 吡唑衍生物的分析表明,分子内氢键会影响还原环化过程,这表明使用微波辐射的替代合成条件 (斯扎赫奇奇等人,2020 年)。
TBTU 介导的吡唑羧酰胺合成:
- 使用 TBTU 作为催化剂,有效合成了 5-(三氟甲基)-N-烷基-1-(3-苯基异喹啉-1-基)-1H-吡唑-4-羧酰胺 (普拉巴卡兰等人,2012 年)。
光谱分析和非线性光学研究:
- 结构和光谱表征以及理论研究表明,4-(4-溴苯基)-1-叔丁基-3-甲基-1H-吡唑-5-胺表现出相当大的非线性光学性质 (塔默等人,2016 年)。
钯催化的不对称烯丙基胺化:
- 含有手性二茂铁吡唑配体的钯配合物有效催化了 1,3-二苯基烯丙基碳酸乙酯与苄胺的反应,展示了吡唑取代基在药物合成中的作用 (托尼等人,1996 年)。
吡唑衍生物作为 CO2 和环己烯氧化物共聚的催化剂:
- 发现吡唑基乙基胺锌 (II) 羧酸盐配合物是 CO2 和环己烯氧化物共聚的活性催化剂,表明其潜在的工业应用 (马蒂瓦内等人,2020 年)。
吡唑衍生物的合成与表征:
- 吡唑衍生物的合成和表征揭示了它们作为抗肿瘤、抗真菌和抗菌剂的潜力,确定了药物开发的药效基团位点 (蒂蒂等人,2020 年)。
作用机制
Target of Action
A structurally similar compound, (4-ethylphenyl)sulfamic acid, has been reported to target the receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This interaction could lead to changes in the enzyme’s function, potentially influencing various cellular processes .
Biochemical Pathways
Given its potential interaction with tyrosine-protein phosphatase, it may influence pathways related to cell growth and differentiation .
Result of Action
Based on its potential target, it may influence cellular processes such as cell growth, differentiation, and oncogenic transformation .
生化分析
Biochemical Properties
1-(4-ethylphenyl)-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with xanthine oxidase, an enzyme involved in purine metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.
Cellular Effects
The effects of 1-(4-ethylphenyl)-1H-pyrazol-5-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the excitability of rat cortical neurons, indicating its potential impact on neural activity . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 1-(4-ethylphenyl)-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit xanthine oxidase, thereby affecting the production of uric acid . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-ethylphenyl)-1H-pyrazol-5-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that its stability can be influenced by various factors, including temperature and pH . Long-term exposure to 1-(4-ethylphenyl)-1H-pyrazol-5-amine can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 1-(4-ethylphenyl)-1H-pyrazol-5-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, studies have shown that high doses of similar compounds can impair tissue uptake of essential nutrients, leading to deficiencies . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-(4-ethylphenyl)-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by hepatic enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall efficacy and safety of the compound, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(4-ethylphenyl)-1H-pyrazol-5-amine within cells and tissues are critical for its function. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of the compound within specific tissues can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 1-(4-ethylphenyl)-1H-pyrazol-5-amine is essential for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
2-(4-ethylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGWHUXAILWQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





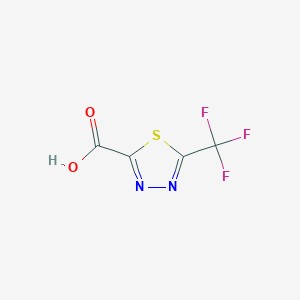
![1-[2-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1403607.png)
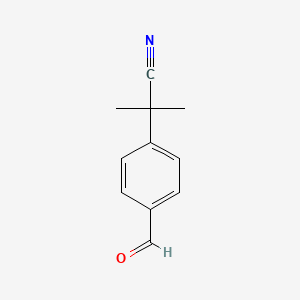
![1h-Pyrrolo[2,3-b]pyridin-5-ylmethanamine hydrochloride](/img/structure/B1403611.png)


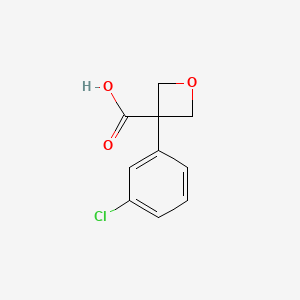
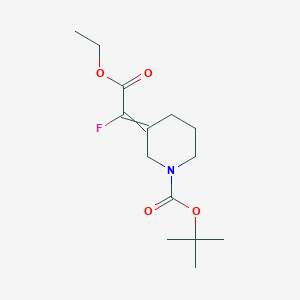
![(4R,5R)-(-)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyl-1,3-dioxolane-4,5-dimethanolato[1,2-bis(dimethoxy)ethane]titanium(IV) dichloride acetonitrile adduct](/img/structure/B1403622.png)


